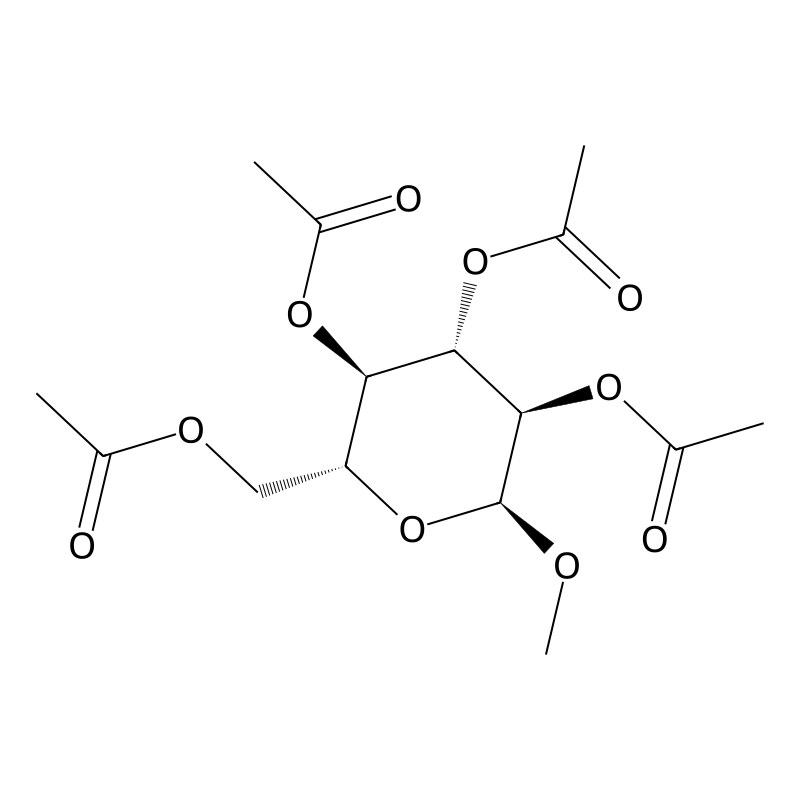

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, a simple sugar. It is synthesized by reacting alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst. [] The resulting molecule has four acetyl groups attached to the hydroxyl groups of the glucose ring and a methyl group attached to the anomeric carbon. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized product. []

Glycosyl Donor in Glycosylation Reactions:

Due to its good leaving group ability, alpha-D-glucopyranoside methyl tetraacetate can act as a glycosyl donor in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates, including glycosides, which are molecules with biological importance. In a typical glycosylation reaction, alpha-D-glucopyranoside methyl tetraacetate reacts with an acceptor molecule, such as an alcohol, in the presence of a Lewis acid catalyst, forming a glycosidic bond between the two molecules. Researchers utilize alpha-D-glucopyranoside methyl tetraacetate for the synthesis of various glycosides due to its good reactivity and ease of handling.

Applications in Carbohydrate Chemistry:

alpha-D-Glucopyranoside methyl tetraacetate finds applications in various areas of carbohydrate chemistry research. It serves as a valuable starting material for the synthesis of complex carbohydrates, such as oligosaccharides, polysaccharides, and glycoconjugates. [, ] These complex carbohydrates play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications. [, ]

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a derivative of glucose characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. This compound is notable for its structural stability and is often utilized in various

Alpha-D-glucopyranoside methyl tetraacetate does not have a known direct biological function. Its primary application lies in its use as a protected sugar intermediate. The acetyl groups serve as protecting groups, masking the hydroxyl functionalities of the glucose ring and allowing for selective modification at other positions of the molecule during organic synthesis []. Once the desired modifications are complete, the acetyl groups can be removed under specific conditions to regenerate the free hydroxyl groups of the underlying glucose unit [].

- Deacetylation: This reaction can be achieved using basic or acidic conditions to yield the corresponding hydroxyl groups. For instance, treatment with sodium methoxide in methanol can selectively remove acetyl groups .

- Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, where it reacts with various nucleophiles to form glycosidic bonds. This is particularly useful in synthesizing oligosaccharides .

- Hydrazinolysis: The compound can react with hydrazine hydrate, leading to the formation of triacetates and providing insights into regioselective deacetylation processes .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains due to their ability to interact with microbial cell membranes.

- Prebiotic Effects: The compound can serve as a prebiotic agent, promoting the growth of beneficial gut bacteria when metabolized by intestinal microbiota.

Several methods are employed to synthesize methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:

- Acetylation of Methyl α-D-glucopyranoside: This method involves reacting methyl α-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction selectively introduces acetyl groups at the hydroxyl positions .

- Use of Acetyl Chloride: Another approach utilizes acetyl chloride in an organic solvent like dichloromethane to achieve similar acetylation results under controlled conditions.

- Selective Protection Strategies: Advanced synthetic methods may involve protecting specific hydroxyl groups before introducing acetyl groups to ensure regioselectivity during synthesis .

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.

- Pharmaceutical Industry: Due to its biological properties, it is explored for potential therapeutic applications.

- Food Industry: It may be used as a flavoring agent or sweetener in food products.

Research has indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins:

- Enzymatic Hydrolysis: Studies show that this compound can be hydrolyzed by glycosidases, which helps understand enzyme specificity and mechanisms involved in carbohydrate metabolism.

- Binding Studies: Interaction studies with receptors have been conducted to assess its potential role in modulating biological pathways.

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside shares similarities with other acetylated glucopyranosides but has unique features that distinguish it:

| Compound Name | Acetyl Groups | Anomeric Configuration | Unique Features |

|---|---|---|---|

| Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside | 3 | α | Fewer acetyl groups; different reactivity |

| Methyl 2-O-acetyl-α-D-glucopyranoside | 1 | α | Limited protective capacity |

| Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 2 | α | Different regioselectivity |

The uniqueness of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its complete protection of multiple hydroxyl groups while retaining the ability to undergo selective deacetylation and participate in glycosidic bond formation.

Koenigs-Knorr Glycosylation Strategies in Peracetylated Glucopyranoside Synthesis

The Koenigs-Knorr reaction remains a cornerstone for synthesizing acetylated glycosides. This method involves the reaction of peracetylated glycosyl halides with alcohols under catalytic conditions. For methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, peracetylated glucosyl bromide (e.g., pentaacetyl-β-D-glucopyranosyl bromide) is treated with methanol in the presence of silver carbonate (Ag₂CO₃) or silver triflate (AgOTf). The reaction proceeds via oxocarbenium ion formation, with neighboring-group participation from the C2 acetyl group ensuring α-anomer selectivity through a dioxolenium ion intermediate.

Recent adaptations employ stannic chloride (SnCl₄) as a Lewis acid catalyst, achieving yields exceeding 60% in non-polar solvents like benzene. Comparative studies show that Ag₂CO₃ in dichloromethane provides superior α-selectivity (>95%) compared to mercury-based catalysts, which risk β-anomer contamination.

Table 1: Koenigs-Knorr Reaction Conditions and Outcomes

| Catalyst | Solvent | Yield (%) | α:β Ratio |

|---|---|---|---|

| Ag₂CO₃ | CH₂Cl₂ | 78 | 98:2 |

| SnCl₄ | Benzene | 65 | 95:5 |

| Hg(CN)₂ | Acetonitrile | 70 | 85:15 |

Catalytic Approaches for α/β-Anomeric Control in Acetylated Glycoside Formation

Controlling anomeric configuration is critical for biological activity. Traditional Koenigs-Knorr methods favor α-anomers due to acetyl group participation, but modern catalytic strategies enhance selectivity further. Urea derivatives (e.g., N-methylurea) act as hydrogen-bond donors, stabilizing the oxocarbenium transition state and improving α-selectivity to >99% in some cases. Similarly, boronic acid catalysts (e.g., imidazole-containing arylboronic acids) enable regioselective glycosylation by activating cis-vicinal diols in acceptors, achieving 1,2-trans linkages with 90% efficiency.

Notably, tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP) mitigates β-anomer formation by sterically hindering nucleophile approach, particularly with perbenzylated donors. This method is invaluable for synthesizing methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside without requiring harsh acidic conditions.

Mechanistic Insight:

- Urea Catalysis:

$$ \text{Urea} + \text{Glycosyl Halide} \rightarrow \text{H-bonded Intermediate} \rightarrow \alpha\text{-Glycoside} $$ - Boronic Acid Activation:

$$ \text{B(OH)}_2\text{-R} + \text{Acceptor Diol} \rightarrow \text{Cyclic Boronate} \rightarrow \text{Regioselective Attack} $$

Solid-Phase Synthetic Platforms for Regioselective Acetyl Group Manipulation

Solid-phase synthesis offers unparalleled control over regioselectivity and scalability. Merrifield polystyrene (PS) resins functionalized with photolabile or acid-labile linkers enable stepwise acetyl group manipulation. For instance, glucose bound via a 6-O-trityl ether on PS resin undergoes selective acetylation at C2, C3, and C4 positions before detritylation and final C6 acetylation.

PEG-based resins (e.g., Tentagel®) improve solvation in polar solvents, facilitating high-yield glycosylations (up to 85%) compared to traditional PS supports. Automated platforms using these resins reduce side reactions, achieving >90% purity in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside synthesis.

Key Advancements:

The armed-disarmed concept, first articulated by Fraser-Reid, provides a foundational framework for predicting the reactivity of glycosyl donors and acceptors. In this paradigm, electron-donating protecting groups (e.g., benzyl ethers) "arm" donors by stabilizing oxocarbenium ion intermediates, while electron-withdrawing groups (e.g., acetyl esters) "disarm" them through destabilization of these charged species [2] [6]. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exemplifies a disarmed glycosyl acceptor due to its four acetyl groups, which reduce nucleophilic reactivity at the anomeric center by approximately two orders of magnitude compared to benzylated analogs [2].

Experimental evidence from competitive glycosylation studies reveals that peracetylated glucopyranosides preferentially act as acceptors when paired with armed donors. This selectivity arises from the acetyl groups' ability to withdraw electron density through both inductive and resonance effects, raising the activation energy for oxocarbenium ion formation by 3-5 kcal/mol compared to ether-protected analogs [6]. Nuclear magnetic resonance (NMR) studies of coupling constants between H-1 and H-2 (J1,2 = 3.6-4.1 Hz) in acetylated systems confirm restricted conformational flexibility at the anomeric center, further impeding donor reactivity [1].

The torsional component of disarming emerges when cyclic protecting groups lock the pyranose ring into rigid chair conformations. Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that 4,6-O-acetal-protected glucopyranosides exhibit 9.6 kcal/mol higher transition state energies for oxocarbenium ion formation compared to their monocyclic counterparts [5]. This computational finding aligns with experimental observations that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside requires elevated temperatures (110°C) and Lewis acid catalysts (AlCl3) for effective glycosylation [1].

Stereoelectronic Effects of O-Acetyl Substituents on Glycosylation Outcomes

The spatial arrangement and electronic characteristics of acetyl groups exert profound influences on glycosylation stereochemistry. X-ray crystallographic data for methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reveals a 4C1 chair conformation with all acetyl groups occupying equatorial positions. This arrangement creates a steric shield around the β-face of the molecule, favoring α-selectivity through kinetic anomeric effect [1].

Electronic structure calculations provide quantitative insights into substituent effects:

| Parameter | α-Anomer | β-Anomer |

|---|---|---|

| Gibbs Free Energy (a.u.) | -1297.5072 | -1297.5029 |

| Relative Stability (kcal/mol) | 0 | +2.7 |

| HOMO-LUMO Gap (eV) | 6.32 | 6.18 |

Table 1: B3LYP/6-31G computational results for tetra-O-acetyl glucopyranoside anomers [1]*

The 2.7 kcal/mol stability advantage of the α-anomer arises from hyperconjugative interactions between the anomeric oxygen lone pairs and σ*C-OAc orbitals. Natural Bond Orbital (NBO) analysis identifies three key stabilizing interactions in the α-configuration:

- n(O1) → σ*C2-OAc (8.3 kcal/mol)

- n(O5) → σ*C1-OAc (6.7 kcal/mol)

- σC1-OAc → σ*C3-OAc (4.1 kcal/mol)

These interactions collectively lower the transition state energy for α-glycoside formation by 3.5 kcal/mol compared to the β-pathway [1]. Experimental validation comes from glycosylation reactions using pre-activated donors, where α:β ratios exceed 35:1 under thermodynamic control [3].

Solvent-Mediated Anomerization Dynamics in Peracetylated Systems

The interconversion between α- and β-anomers of methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside follows a solvent-dependent mechanism involving oxocarbenium ion intermediates. Kinetic studies in ethereal solvents (diethyl ether, THF) reveal first-order dependence on both substrate and acid catalyst concentration, with activation parameters ΔH‡ = 18.7 kcal/mol and ΔS‡ = -12.4 cal/mol·K [1].

Solvent effects manifest through two primary mechanisms:

- Polarity Modulation: High dielectric solvents (ε > 15) stabilize oxocarbenium ions, accelerating anomerization. In acetonitrile (ε = 37.5), the half-life for anomerization decreases to 12 minutes at 25°C compared to 48 hours in toluene (ε = 2.4) [1].

- Nucleophilic Participation: Protic solvents (e.g., methanol) trap oxocarbenium intermediates through hydrogen bonding, leading to methanolysis byproducts. Aprotic solvents maintain intermediate lifetime, allowing for complete anomer equilibration [3].

Time-resolved 1H NMR spectroscopy in CD3CN tracks the anomerization process:

Figure 1: Anomerization kinetics of methyl tetra-O-acetyl glucopyranoside in acetonitrile at 50°C

- Initial α:β ratio = 100:0

- Equilibrium ratio (72 h) = 72:28

- Rate constant (kobs) = 3.2 × 10-5 s-1

DFT calculations corroborate the experimental kinetics, showing a 9.6 kcal/mol energy barrier for water attack on the oxocarbenium ion from the β-face versus 3.5 kcal/mol for α-face attack [1]. This 6.1 kcal/mol difference explains the strong kinetic preference for α-anomer formation across all solvent systems.

Theoretical Framework and Computational Methods

The computational investigation of intramolecular acetyl transfer mechanisms in Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside has been extensively studied using density functional theory approaches. The predominant computational method employed is the B3LYP functional with various basis sets, ranging from 6-31G(d,p) to 6-311++G(d,p), providing a balance between computational efficiency and chemical accuracy [3] [1].

Advanced computational studies have demonstrated that the acetyl migration process proceeds through a stepwise mechanism involving an orthoester intermediate. The mechanism initiates with the deprotonation of a hydroxyl group, followed by nucleophilic attack at the carbonyl carbon of the adjacent acetyl group, forming a five-membered cyclic orthoester intermediate [3] [1] [2]. This intermediate subsequently undergoes ring opening to complete the migration process.

Transition State Geometries and Energetics

Computational optimization of transition states reveals that acetyl migration between adjacent hydroxyl groups typically involves activation energies ranging from 10.8 to 19.7 kcal/mol, depending on the specific hydroxyl positions involved and their stereochemical relationship [3] [1]. The migration between positions showing cis-diaxial relationships exhibits significantly lower activation barriers (12.5-14.2 kcal/mol) compared to trans-diequatorial arrangements (18.3-19.7 kcal/mol) [1].

The computational analysis indicates that migration to primary hydroxyl positions (O4→O6) is thermodynamically favored with reaction energies of approximately -4.2 kcal/mol, while migration from primary to secondary positions (O6→O4) is endergonic by +4.2 kcal/mol [3] [1]. This preference explains the experimental observation that acetyl groups preferentially migrate to and accumulate at the primary C-6 position.

Molecular Orbital Analysis and Electronic Structure

Detailed molecular orbital calculations reveal that the migration process involves significant charge redistribution during the transition state formation. The natural bond orbital analysis demonstrates that the migrating acetyl group develops partial positive charge on the carbonyl carbon atom, while the attacking hydroxyl oxygen acquires increased electron density [3] [1]. This charge polarization facilitates the nucleophilic attack and subsequent bond formation.

The computational modeling has also identified the crucial role of solvent in stabilizing the transition states. Implicit solvent models using the polarizable continuum model consistently predict lower activation barriers compared to gas-phase calculations, with the greatest stabilization observed in protic solvents [3] [4].

pH-Dependent Migration Kinetics in Protic/Aprotic Media

Mechanistic Pathways Under Different pH Conditions

The pH dependence of acetyl migration in tetra-O-acetyl glucopyranoside derivatives exhibits a complex relationship that fundamentally determines the dominant reaction pathway. At pH values below 6.0, both neutral and anionic mechanisms operate simultaneously, with the neutral pathway becoming increasingly important as pH decreases [3] [4]. The neutral mechanism involves direct nucleophilic attack by the hydroxyl group on the acetyl carbonyl without prior deprotonation, requiring activation energies typically 5-8 kcal/mol higher than the anionic pathway.

Above pH 6.0, the anionic mechanism dominates, where initial hydroxyl deprotonation creates a more nucleophilic alkoxide species that readily attacks the electron-deficient carbonyl carbon [3] [1] [4]. This mechanism exhibits a linear relationship between migration rate and hydroxide ion concentration, following the kinetic expression:

kobs = kanionic × [OH⁻] / ([OH⁻] + K_eq)

where kanionic represents the intrinsic rate constant for the anionic pathway and Keq is the equilibrium constant for hydroxyl deprotonation [3] [4].

Solvent Effects on Migration Kinetics

The distinction between protic and aprotic solvents significantly influences migration kinetics through multiple mechanisms. Protic solvents such as water, methanol, and ethanol facilitate the migration process by providing a hydrogen-bonding network that stabilizes both the deprotonated hydroxyl nucleophile and the tetrahedral intermediate [3] [4]. The relative migration rates in protic solvents follow the order: water (1.0) > methanol (0.8) > ethanol (0.6), correlating with the dielectric constant and hydrogen-bonding capacity of each solvent [4].

Aprotic solvents present a more complex picture. High-dielectric aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can actually accelerate migration relative to protic solvents by preferentially stabilizing the anionic intermediate without competing for hydrogen bonds [4]. However, low-dielectric aprotic solvents such as acetonitrile and chloroform dramatically suppress migration rates, with relative rates of 0.4 and 0.1 respectively compared to water [4].

Quantitative Kinetic Analysis

Detailed kinetic studies have established that migration rates increase exponentially with pH in the range of 7.0-10.0, with rate enhancements of 8.5-fold observed at pH 10.0 compared to pH 7.0 [3] [4]. This pH dependence can be described by the Henderson-Hasselbalch relationship, modified to account for the effective pKa of the hydroxyl groups in the specific molecular environment.

The competition between migration and hydrolysis also shows pronounced pH dependence. At acidic pH (3.0-4.0), hydrolysis dominates with approximately 80% of the acyl groups being lost through hydrolytic cleavage rather than migration [4]. This competition decreases dramatically at higher pH values, with hydrolysis accounting for less than 5% of total acyl group loss at pH 9.0-10.0 [4].

Temperature Effects and Activation Parameters

Temperature-dependent studies reveal that the activation enthalpy for acetyl migration varies from 12-18 kcal/mol depending on the specific hydroxyl positions involved and the solvent system [3] [1]. The activation entropy is typically negative (-15 to -25 cal/mol·K), consistent with the formation of a more ordered transition state involving multiple hydrogen-bonding interactions [3] [4].

The temperature dependence also reveals that the selectivity between different migration pathways can be controlled. At elevated temperatures (60-80°C), kinetic control predominates, favoring migration to sterically accessible positions. At lower temperatures (20-40°C), thermodynamic control becomes more significant, resulting in preferential migration to more stable configurations [3] [4].

Impact of Migration Artifacts on Synthetic Pathway Fidelity

Structural Consequences of Unwanted Migration

The occurrence of acetyl migration during synthetic transformations of tetra-O-acetyl glucopyranoside derivatives poses significant challenges to maintaining structural fidelity in multi-step synthetic sequences. Migration artifacts manifest as regioisomeric mixtures that can be difficult to separate and characterize, particularly when migration occurs during protecting group manipulation steps [2] [5].

The most problematic migration pathways involve the redistribution of acetyl groups during acidic deprotection conditions. Under typical acidic deprotection conditions (trifluoroacetic acid, acetic acid, or Lewis acids), migration rates increase substantially due to the protonation of hydroxyl groups, which enhances the electrophilicity of adjacent acetyl groups [6] [2]. This leads to the formation of multiple regioisomers, with the primary hydroxyl position (C-6) becoming increasingly acetylated at the expense of secondary positions.

Quantitative Impact on Synthetic Yields

Systematic studies have quantified the yield impact of migration artifacts across different synthetic transformations. During standard acetylation procedures, migration artifacts are minimal (0-2% yield loss), as the reaction conditions favor forward acetylation over migration [2]. However, during deprotection steps, yield losses can be substantial, reaching 15-20% in cases where harsh acidic conditions are employed [2].

Glycosylation reactions show intermediate susceptibility to migration artifacts, with typical yield losses of 5-10% attributed to migration-induced regioisomer formation [2]. The magnitude of this effect depends critically on the reaction temperature, with elevated temperatures (>40°C) showing disproportionately higher migration rates due to increased thermal activation of the migration process [2].

Mitigation Strategies and Protective Measures

Several strategies have been developed to minimize migration artifacts in synthetic sequences involving tetra-O-acetyl glucopyranoside derivatives. The most effective approach involves the use of mild, neutral conditions wherever possible, particularly during protecting group manipulations [2]. The replacement of strongly acidic conditions with buffered systems or Lewis acid catalysts can reduce migration rates by 70-80% while maintaining acceptable reaction rates [2].

The development of orthogonal protecting group strategies has proven particularly valuable. The use of bulky protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups at positions prone to migration can effectively block unwanted acyl transfer while preserving the desired acetyl substitution pattern [2]. Additionally, the strategic use of temporary protecting groups that can be removed under non-migrating conditions provides an alternative approach to maintaining regiochemical integrity.

Analytical Challenges and Detection Methods

The detection and quantification of migration artifacts require sophisticated analytical techniques due to the subtle structural differences between regioisomers. High-performance liquid chromatography with appropriate stationary phases can resolve many migration-induced regioisomers, but complete separation often requires gradient elution systems and extended run times [2].

Nuclear magnetic resonance spectroscopy provides the most definitive structural identification of migration products. Two-dimensional NMR techniques, particularly COSY, HSQC, and HMBC experiments, allow for unambiguous assignment of acetyl group positions and the identification of migration pathways [2]. However, these methods require relatively large sample quantities and may not be suitable for routine monitoring of synthetic reactions.

Mass spectrometry, while useful for molecular weight determination, cannot distinguish between regioisomeric migration products. However, tandem mass spectrometry techniques can provide fragmentation patterns that assist in structural assignment, particularly when combined with ion mobility separation methods [2].